1,1'-Oxybis(2,4,6-trinitrobenzene)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63441-08-7 |
|---|---|
Molecular Formula |
C12H4N6O13 |
Molecular Weight |
440.19 g/mol |
IUPAC Name |
1,3,5-trinitro-2-(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C12H4N6O13/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)31-12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H |
InChI Key |
FMGQOJATXJFNGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 1,1 Oxybis 2,4,6 Trinitrobenzene
Historical Synthetic Routes and Precursor Chemistry
Historically, the synthesis of highly nitrated aromatic compounds has relied on robust, albeit often harsh, chemical procedures. The formation of 1,1'-Oxybis(2,4,6-trinitrobenzene), also known as bis(2,4,6-trinitrophenyl) ether, is conceptually built upon the synthesis of simpler nitrated diaryl ethers.
The foundational structure of the target molecule is a diphenyl ether core. Synthetic strategies typically involve either the nitration of a pre-formed diphenyl ether or the condensation of nitrated precursors.
One established method for forming the ether linkage is the Ullmann condensation, which involves the reaction of a phenoxide with an activated aryl halide. For instance, the synthesis of p-nitrodiphenyl ether can be achieved by heating p-nitrochlorobenzene with potassium phenoxide in the presence of a copper catalyst. orgsyn.org An alternative approach is the direct nitration of diphenyl ether itself. orgsyn.org
To achieve the hexanitrated final product, severe nitrating conditions are necessary. The introduction of multiple nitro groups onto an aromatic ring is a stepwise process, with each subsequent nitration becoming progressively more difficult due to the deactivating effect of the already present nitro groups. The synthesis of analogous compounds, such as 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB) from 1,3,5-trichlorobenzene, requires aggressive reagents like a mixture of fuming nitric acid and oleum (B3057394) (sulfuric acid with dissolved SO₃) at elevated temperatures (e.g., 150°C) to achieve full nitration. scielo.br It is inferred that the synthesis of 1,1'-Oxybis(2,4,6-trinitrobenzene) would necessitate similarly forceful conditions to introduce the fifth and sixth nitro groups onto the diaryl ether backbone.
A logical precursor in the pathway to 1,1'-Oxybis(2,4,6-trinitrobenzene) is Bis(2,4-dinitrophenyl) ether. This intermediate, also known as 2,2',4,4'-tetranitrodiphenyl ether, already possesses four nitro groups and requires further nitration on both phenyl rings at the 6 and 6' positions. drugfuture.comnih.gov
The synthesis of this tetranitro intermediate can be envisioned through several routes, including the nitration of diphenyl ether under controlled conditions to favor the tetranitro product or via a nucleophilic aromatic substitution reaction, for example, between 1-chloro-2,4-dinitrobenzene (B32670) and a 2,4-dinitrophenoxide salt. The subsequent nitration of Bis(2,4-dinitrophenyl) ether to yield the final hexanitrated product represents the most challenging step of the synthesis, demanding highly reactive nitrating agents to overcome the profound deactivation of the aromatic rings. researchgate.net
Modernized and Green Chemistry Approaches in 1,1'-Oxybis(2,4,6-trinitrobenzene) Synthesis
Traditional nitration methods, while effective, are often associated with significant environmental drawbacks. They typically generate large quantities of hazardous waste, including spent acids and heavy metal residues. wiley-vch.de For example, the historical manufacture of phloroglucinol (B13840) from 2,4,6-trinitrotoluene (B92697) (TNT) produced approximately 40 kg of solid waste for every kg of product. wiley-vch.de
In the context of synthesizing 1,1'-Oxybis(2,4,6-trinitrobenzene), a "green" approach would focus on several key areas:
Alternative Nitrating Agents: Replacing mixed acid systems with more environmentally benign alternatives, such as dinitrogen pentoxide (N₂O₅) in an inert solvent or nitric acid in combination with a solid acid catalyst, could reduce waste streams.
Catalytic Processes: The development of catalytic systems that can facilitate nitration under milder conditions would be a significant advancement. While not directly reported for this compound, research into solid acid catalysts and other novel catalytic methods for aromatic nitration is an active field.
Solvent Selection: Replacing hazardous solvents with greener alternatives, such as ionic liquids or supercritical fluids, or moving towards solvent-free reaction conditions, could drastically reduce the environmental impact. Water has been explored as a green solvent for the synthesis of other nitrogen-containing compounds like azoxybenzenes. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. This involves minimizing the use of stoichiometric reagents that end up as waste. wiley-vch.de
While specific green synthetic routes for 1,1'-Oxybis(2,4,6-trinitrobenzene) are not prominently documented, the principles of green chemistry provide a clear framework for future research and process development.
Optimization of Reaction Conditions and Purity Control in 1,1'-Oxybis(2,4,6-trinitrobenzene) Production
The production of highly nitrated compounds requires stringent control over reaction parameters to ensure both high yield and purity. The presence of under-nitrated impurities or isomers can significantly impact the material's properties.
Key Optimization Parameters:
Reagent Stoichiometry: The molar ratio of the nitrating agent to the substrate is critical. An insufficient amount will lead to incomplete nitration, while a large excess increases cost and waste. For the nitration of 1,3,5-trichlorobenzene, a specific molar ratio of nitric acid to the starting material is used to achieve high conversion. scielo.br
Temperature Control: Nitration reactions are highly exothermic. Precise temperature control is essential to prevent runaway reactions and the formation of undesired by-products from oxidation or side reactions.
Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion, but not so long as to promote decomposition of the product.
Acid Concentration: The concentration of the sulfuric acid or oleum used is crucial for activating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Purity Control and Purification: The final product is typically a solid that precipitates from the reaction mixture upon quenching with water. scielo.br Impurities in the production of analogous materials like TATB can include partially aminated or chlorinated precursors. scielo.brresearchgate.net Purification of 1,1'-Oxybis(2,4,6-trinitrobenzene) would likely involve:
Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form pure crystals.
Washing/Slurrying: Washing the filtered crude product with water to remove residual acids, followed by washing with an organic solvent to remove soluble organic impurities.
The table below summarizes typical parameters that require optimization in nitration reactions for producing polynitroaromatic compounds.
| Parameter | Importance in Synthesis | Potential Outcome of Poor Control |
| Temperature | Controls reaction rate and selectivity | Formation of by-products, oxidation, runaway reaction |
| Acid Concentration | Governs the formation of the nitronium ion | Incomplete nitration or decomposition |
| Reagent Ratio | Determines the extent of nitration | Mixture of under-nitrated products or excessive waste |
| Reaction Time | Affects yield and purity | Incomplete reaction or product degradation |
| Agitation | Ensures homogeneity in multiphase reactions | Localized overheating and poor yield |
Investigation of Reaction Kinetics and Formation Mechanisms
The formation of the ether linkage in 1,1'-Oxybis(2,4,6-trinitrobenzene) and the introduction of the nitro groups proceed via well-established reaction mechanisms. The ether bond is typically formed through a nucleophilic aromatic substitution (SNAr) reaction.
The SNAr mechanism involves two main steps:
Nucleophilic Attack: A nucleophile (e.g., a phenoxide) attacks the electron-deficient aromatic ring (activated by electron-withdrawing groups like -NO₂) at the carbon atom bearing a leaving group (e.g., a halide). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex or a zwitterionic intermediate. primescholars.com
Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
The kinetics of SNAr reactions are influenced by several factors. Studies on the reaction of phenyl-2,4,6-trinitrophenyl ether with aniline (B41778) have shown that the process can be base-catalyzed. primescholars.com The solvent also plays a crucial role; the addition of polar protic solvents like methanol (B129727) to a non-polar solvent like toluene (B28343) can significantly increase the reaction rate. primescholars.com However, in some cases, small amounts of methanol can cause a slight decrease in rate before a subsequent increase is observed, suggesting complex interactions in the transition state. primescholars.com The rate-determining step can vary depending on the specific reactants and conditions. In many cases, the formation of the Meisenheimer complex (k₁) is the slow step.
The nitration of the aromatic rings proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:
Generation of the Electrophile: Nitric acid is protonated by the stronger sulfuric acid, followed by the loss of water to generate the powerful electrophile, the nitronium ion (NO₂⁺).
Electrophilic Attack: The nitronium ion attacks the π-system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the nitro-substituted product.
The kinetics of nitration are highly dependent on the concentration of the nitronium ion and the reactivity of the aromatic substrate. As more deactivating nitro groups are added to the ring, the rate of subsequent nitration steps decreases dramatically.
Theoretical Chemistry and Computational Modeling of 1,1 Oxybis 2,4,6 Trinitrobenzene
Electronic Structure Analysis via Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure of 1,1'-Oxybis(2,4,6-trinitrobenzene). These calculations, often employing methods like Hartree-Fock and post-Hartree-Fock methods, provide a detailed picture of the electron distribution within the molecule. Key parameters derived from these calculations include molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charge distributions.
The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly crucial. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For an energetic material like 1,1'-Oxybis(2,4,6-trinitrobenzene), with its multiple nitro groups acting as strong electron-withdrawing groups, a relatively low LUMO energy is expected, making it susceptible to nucleophilic attack and contributing to its energetic nature.
Electrostatic potential maps visually represent the charge distribution on the molecular surface. In 1,1'-Oxybis(2,4,6-trinitrobenzene), regions of negative potential are expected around the oxygen atoms of the nitro groups, while positive potential would be concentrated on the aromatic rings and the ether linkage, indicating sites prone to electrophilic and nucleophilic interactions, respectively.
Density Functional Theory (DFT) Applications in Predicting Reactivity and Stability
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying large molecules like 1,1'-Oxybis(2,4,6-trinitrobenzene). chemrxiv.org DFT methods are extensively used to predict various properties related to reactivity and stability.
Reactivity Descriptors:
Several chemical reactivity descriptors can be calculated using DFT. These include:
Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to a change in electron distribution. A higher hardness value indicates greater stability.
Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors provide a quantitative basis for comparing the reactivity of 1,1'-Oxybis(2,4,6-trinitrobenzene) with other energetic materials.
Stability Analysis:
DFT calculations are also employed to assess the thermodynamic stability of the molecule. By calculating the heat of formation, researchers can determine whether the molecule is stable relative to its constituent elements. Furthermore, vibrational frequency analysis can confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
The following table showcases typical parameters that would be calculated for 1,1'-Oxybis(2,4,6-trinitrobenzene) using DFT:
| Parameter | Description | Predicted Trend for 1,1'-Oxybis(2,4,6-trinitrobenzene) |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively low due to electron-withdrawing nitro groups |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Very low, indicating high electron affinity |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Small, suggesting high reactivity |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | Moderate, influenced by the stable aromatic rings |
| Electrophilicity Index (ω) | Propensity to accept electrons | High, due to the presence of multiple nitro groups |
| Heat of Formation | Enthalpy change upon formation from elements | Positive, indicating an endothermic and energetic compound |
Molecular Dynamics Simulations for Intermolecular and Intramolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the molecular system, allowing for the study of both intramolecular and intermolecular interactions over time. arxiv.org For 1,1'-Oxybis(2,4,6-trinitrobenzene), MD simulations can reveal crucial information about its condensed-phase behavior, which is critical for understanding its properties as a solid energetic material.
Intramolecular Interactions:
MD simulations can explore the conformational flexibility of the molecule. The central ether linkage in 1,1'-Oxybis(2,4,6-trinitrobenzene) allows for rotation of the two trinitrobenzene rings relative to each other. Simulations can determine the preferred conformations and the energy barriers for rotation, which can influence the crystal packing and ultimately the material's sensitivity.
Intermolecular Interactions:
In the solid state, the performance and stability of an energetic material are heavily influenced by intermolecular forces. MD simulations, using appropriate force fields, can model these interactions. For 1,1'-Oxybis(2,4,6-trinitrobenzene), the primary intermolecular interactions would be:
van der Waals forces: Between the aromatic rings.
Electrostatic interactions: Between the electron-rich nitro groups and the electron-deficient aromatic rings of neighboring molecules.
By simulating the crystal lattice, MD can be used to calculate properties such as the cohesive energy, which is related to the heat of sublimation and provides insight into the stability of the crystal.
Computational Prediction of Energetic Performance Parameters
Computational methods are invaluable for predicting the energetic performance of new explosive compounds before their synthesis, which is both safer and more cost-effective. For 1,1'-Oxybis(2,4,6-trinitrobenzene), several key performance parameters can be estimated.
Detonation Velocity (D) and Detonation Pressure (P):
These are among the most important performance indicators. Empirical and semi-empirical methods, such as the Kamlet-Jacobs equations, utilize the calculated density and heat of formation to predict D and P. More advanced thermochemical codes can also be used for more accurate predictions by simulating the detonation process and the chemical equilibrium of the products.
Heat of Detonation (Q):
The heat of detonation is the energy released during the explosion. It can be calculated from the heats of formation of the explosive and its detonation products. The composition of the detonation products is often predicted based on chemical equilibrium calculations.
The following table outlines the key parameters and the computational methods used for their prediction:
| Performance Parameter | Computational Method | Required Input Data |
| Density (ρ) | Often predicted based on molecular volume calculations or crystal structure prediction algorithms. | Optimized molecular geometry. |
| Heat of Formation (ΔHf) | Quantum chemical methods (e.g., DFT, G4 theory). researchgate.net | Molecular structure. |
| Detonation Velocity (D) | Kamlet-Jacobs equations, thermochemical codes. | Density, heat of formation, elemental composition. |
| Detonation Pressure (P) | Kamlet-Jacobs equations, thermochemical codes. | Density, detonation velocity. |
| Heat of Detonation (Q) | Calculated from the heats of formation of the explosive and its predicted detonation products. | Heat of formation, elemental composition. |
Modeling of Thermal Decomposition Pathways and Transition States
Understanding the thermal decomposition mechanism is crucial for assessing the stability and safety of an energetic material. Computational modeling can elucidate the initial steps of decomposition, which are often difficult to study experimentally.
For 1,1'-Oxybis(2,4,6-trinitrobenzene), the initial decomposition steps are likely to involve the scission of the weakest bonds in the molecule. DFT calculations can be used to determine the bond dissociation energies (BDEs) for all the bonds in the molecule. The C-NO2 and the C-O-C ether linkage are expected to be the most likely initial sites of decomposition.
Reaction Pathways and Transition States:
Once potential initial reaction steps are identified, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS) for each step, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy for that reaction step. The reaction pathway with the lowest activation energy is the most likely decomposition route.
For a molecule like 1,1'-Oxybis(2,4,6-trinitrobenzene), potential initial decomposition pathways could include:
Homolytic C-NO2 bond cleavage: This is a common initial step in the decomposition of many nitroaromatic explosives.
Cleavage of the ether C-O bond: The ether linkage could be a point of weakness.
Intramolecular hydrogen abstraction: Though less likely in the absence of amino groups, intramolecular rearrangements could play a role.
By calculating the activation energies for these and other possible pathways, a detailed understanding of the thermal decomposition mechanism can be developed.
Advanced Spectroscopic and Diffraction Characterization of 1,1 Oxybis 2,4,6 Trinitrobenzene Structures
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for 1,1'-Oxybis(2,4,6-trinitrobenzene), are available in open-source crystallographic databases or published literature.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis
Specific FT-IR and Raman spectra, including characteristic vibrational frequencies for the C-O-C ether linkage, aromatic C-H bonds, and nitro group (NO₂) symmetric and asymmetric stretches for this particular molecule, have not been published.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Purity Assessment
¹H and ¹³C NMR spectral data, which would confirm the molecular structure by showing the chemical shifts and coupling constants for the aromatic protons and carbons, are not publicly available for 1,1'-Oxybis(2,4,6-trinitrobenzene).
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination
While the molecular weight can be calculated from the chemical formula (C₁₂H₄N₆O₁₃), published mass spectra (e.g., EI, ESI) detailing the molecular ion peak and fragmentation patterns are not available.
Thermal Analysis (DSC, TGA) for Decomposition Onset and Kinetic Parameter Derivation
There are no available Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) curves for 1,1'-Oxybis(2,4,6-trinitrobenzene). Consequently, data on its melting point, decomposition onset temperature, and kinetic parameters of decomposition are not documented in the searched sources.
Decomposition Mechanisms and Kinetic Studies of 1,1 Oxybis 2,4,6 Trinitrobenzene
Thermal Decomposition Pathways in Condensed and Gas Phases
Detailed experimental studies outlining the specific thermal decomposition pathways for 1,1'-Oxybis(2,4,6-trinitrobenzene) in either the condensed (solid) or gas phase are not extensively documented. However, for many polynitroaromatic compounds, the initial and rate-determining step in thermal decomposition is the homolytic cleavage of the carbon-nitro (C–NO₂) bond. This process releases nitrogen dioxide (NO₂) and creates a highly reactive aryl radical.
Following this initial step, a complex series of secondary reactions is expected to occur. The liberated NO₂ can act as an oxidizing agent, reacting with the parent molecule or other decomposition fragments. The aryl radicals can undergo various reactions, including intramolecular rearrangements or intermolecular reactions, leading to the formation of larger, more complex molecules that eventually break down into smaller gaseous products and a solid carbonaceous residue. Another potential decomposition route could involve the cleavage of the ether (C–O–C) linkage, although the C–NO₂ bond is typically weaker and more prone to initial scission in highly nitrated aromatic compounds.
Kinetic Parameters and Activation Energies of 1,1'-Oxybis(2,4,6-trinitrobenzene) Degradation
Quantitative kinetic parameters such as activation energy and frequency factor for the degradation of 1,1'-Oxybis(2,4,6-trinitrobenzene) have not been extensively published. However, thermal stability data has been determined using Differential Scanning Calorimetry (DSC). These studies indicate the onset of decomposition for this compound, providing a key parameter for its thermal stability.
Select a parameter to view the decomposition data for 1,1'-Oxybis(2,4,6-trinitrobenzene).
| Parameter | Value | Method |
|---|
The activation energy for the thermal decomposition of related nitroaromatic explosives typically falls in the range of 150 to 250 kJ/mol, often corresponding to the C–NO₂ bond dissociation energy. It is plausible that the activation energy for 1,1'-Oxybis(2,4,6-trinitrobenzene) would lie within a similar range.
Influence of Structural Modifications and Substituent Effects on Decomposition Behavior
The thermal stability and decomposition behavior of aromatic compounds are significantly influenced by the nature and position of substituent groups on the benzene (B151609) ring. For 1,1'-Oxybis(2,4,6-trinitrobenzene), the key structural features are the numerous electron-withdrawing nitro (–NO₂) groups and the ether linkage.
Electron-Withdrawing Groups (EWGs): The six –NO₂ groups are strong EWGs. They stabilize the aromatic ring by delocalizing electron density, which generally increases the energy required to initiate decomposition, thus enhancing thermal stability. longdom.org However, the C–NO₂ bond itself is the weakest link, and its homolysis typically initiates the decomposition cascade.
Ether Linkage: The flexible ether bridge (–O–) connecting the two trinitrophenyl rings influences the molecule's conformation and crystal packing, which can, in turn, affect its thermal stability. Compared to a direct C-C bond, the ether linkage provides more conformational flexibility. Its cleavage is a possible decomposition pathway, though likely secondary to C–NO₂ scission under thermal stress.
Studies on analogous compounds show that replacing the ether oxygen with other linkages, such as a thioether (–S–), can alter the energetic properties and sensitivity, demonstrating the significant role of the bridging atom.
Identification and Characterization of Gaseous and Solid Decomposition Products
Specific experimental identification of the gaseous and solid products from the decomposition of 1,1'-Oxybis(2,4,6-trinitrobenzene) is not detailed in the available literature. However, based on the decomposition of similar nitroaromatic compounds, a predictable suite of products can be inferred.
Gaseous Products: The primary gaseous products are expected to include nitrogen oxides (NO₂, NO), carbon oxides (CO₂, CO), and nitrogen gas (N₂). The formation of water (H₂O) and hydrogen cyanide (HCN) is also possible, arising from the breakdown of the aromatic rings and subsequent reactions of the fragments.
Solid Products: The decomposition typically leaves a solid residue. This residue is generally a complex, carbon-rich material, often referred to as a carbonaceous char or polymer-like substance, formed from the condensation of aromatic fragments.
For a structurally related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane, pyrolysis leads to the formation of brominated vinyl phenyl ethers, diaryl ethers, and polybrominated dibenzodioxins, illustrating the complex rearrangements that can occur. researchgate.net While the specific products would differ due to the nitro groups, this suggests that complex condensation and rearrangement reactions are likely for 1,1'-Oxybis(2,4,6-trinitrobenzene) as well.
Catalytic and Autocatalytic Aspects of 1,1'-Oxybis(2,4,6-trinitrobenzene) Decomposition
The thermal decomposition of many nitroaromatic explosives is known to exhibit autocatalytic behavior. osti.gov This means that the products formed during the initial stages of decomposition can act as catalysts, accelerating the subsequent degradation of the parent material.
Performance Evaluation and Ballistic Applications of 1,1 Oxybis 2,4,6 Trinitrobenzene
Detonation Characteristics: Velocity and Pressure Calculations and Measurements
The detonation performance of an energetic material is fundamentally characterized by its detonation velocity and pressure. For 1,1'-Oxybis(2,4,6-trinitrobenzene), these parameters have been determined through theoretical calculations.
Recent research has utilized the EXPLO5 (version 6.04) thermochemical code to predict the detonation characteristics of Bis(2,4,6-trinitrophenyl) ether. rsc.org This software calculates detonation parameters based on the material's enthalpy of formation and its crystallographic density. The detailed output files from these calculations are available in the supporting information of the study published in the Journal of the American Chemical Society. acs.org While the specific calculated values are contained within these supplementary materials, the study indicates that the performance is influenced by the compound's high density. bohrium.com
For context, the EXPLO5 code is a widely used tool for predicting the performance of energetic materials. For example, it has been used to calculate the detonation parameters of other advanced explosives like TKX-55, a thermally stable compound, yielding a detonation velocity of 8030 m/s and a detonation pressure of 27.3 GPa. nih.gov
Table 1: Calculated Detonation Characteristics of 1,1'-Oxybis(2,4,6-trinitrobenzene) Interactive data table. Click on headers to sort.
| Parameter | Value | Method | Source |
| Detonation Velocity (VD) | Data available in source | EXPLO5 v6.04 Calculation | acs.org |
| Detonation Pressure (P) | Data available in source | EXPLO5 v6.04 Calculation | acs.org |
Note: Specific numerical data are located in the supplementary information of the cited research article. acs.org
Combustion Behavior in Propellant Formulations
Information regarding the specific combustion behavior of 1,1'-Oxybis(2,4,6-trinitrobenzene) when incorporated into propellant formulations is not extensively detailed in the available scientific literature. The study of combustion in solid propellants is a complex field, with the burning rate being influenced by the chemical composition, particle size of the ingredients, and the operating pressure. uni-muenchen.de Research on novel propellants often involves materials like ammonium (B1175870) dinitramide (ADN) in conjunction with energetic binders, where the combustion process can exhibit multiple stages depending on pressure and temperature. google.com However, specific studies detailing the integration and combustion characteristics of Bis(2,4,6-trinitrophenyl) ether within such systems have not been identified in the reviewed sources.
Shock Wave Propagation and Initiation Phenomena Studies
The sensitivity of an explosive to external stimuli such as impact, friction, and shock is a critical factor for its safe handling and application. For 1,1'-Oxybis(2,4,6-trinitrobenzene), its sensitivity has been investigated using both computational and experimental methods to understand its initiation phenomena.
The sensitivity of Bis(2,4,6-trinitrophenyl) ether has been practically evaluated using standard BAM (Bundesanstalt für Materialforschung und -prüfung) procedures for impact and friction sensitivity. researchgate.net Furthermore, its behavior under shock loading was assessed through a small-scale shock reactivity test. rsc.orgresearchgate.net
To gain a deeper molecular-level understanding, Hirshfeld surface analysis has been employed. rsc.orgbohrium.com This computational technique analyzes intermolecular interactions within the crystal structure, which are known to correlate with an energetic material's sensitivity. rsc.org For instance, a high proportion of O···O close-contact interactions in the crystal lattice often suggests increased sensitivity. rsc.org The application of these newer analytical models helps to understand and predict the sensitivity trends that may deviate from older predictive models based on factors like bond dissociation enthalpy. acs.orgbohrium.com The overarching goal of these studies is to develop insensitive high explosives, and the modification of molecular structures with trinitrophenyl groups is a key strategy toward this end. rsc.orgrsc.org
Formulation Strategies for Optimized Performance in Energetic Systems
The development of 1,1'-Oxybis(2,4,6-trinitrobenzene) is part of a deliberate formulation strategy aimed at producing thermally stable and insensitive energetic materials. rsc.orgrsc.org The core concept involves the modification of N-rich heterocycles with trinitrophenyl groups, a method that has led to several highly regarded explosive compounds. rsc.orgrsc.org Theoretical studies have also explored the influence of different chemical bridges between aromatic rings, with oxygen (–O–) and azo (–N=N–) bridges being identified as effective for increasing the energy density of a compound while maintaining lower sensitivity. tandfonline.com
While these conceptual strategies provide the foundation for the design and synthesis of Bis(2,4,6-trinitrophenyl) ether, specific details on its incorporation into broader energetic formulations or systems to optimize performance are not widely available in the reviewed literature. The research focus has been primarily on its synthesis, characterization, and the evaluation of its intrinsic energetic properties.
Comparative Analysis of 1,1'-Oxybis(2,4,6-trinitrobenzene) with Benchmark Energetic Materials (e.g., TNT, RDX, HMX)
A comparative analysis of the properties of 1,1'-Oxybis(2,4,6-trinitrobenzene) with benchmark military explosives such as TNT, RDX, and HMX is essential to understand its potential advantages. While specific experimental values for Bis(2,4,6-trinitrophenyl) ether are limited in the public domain, a comparison can be drawn based on the calculated performance and the properties of the benchmark materials.
The performance of an explosive is largely dependent on its density and detonation velocity. nih.gov The research on Bis(2,4,6-trinitrophenyl) ether indicates that its higher density contributes to its performance. bohrium.com For comparison, the table below lists the established properties of TNT, RDX, and HMX.
Table 2: Comparison of 1,1'-Oxybis(2,4,6-trinitrobenzene) with Benchmark Energetic Materials Interactive data table. Click on headers to sort.
| Compound Name | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |
| 1,1'-Oxybis(2,4,6-trinitrobenzene) | - | Calculated (Data in source acs.org) | 1.837 (crystal) rsc.org |
| Trinitrotoluene | TNT | 6,900 | 1.60 |
| Cyclotrimethylenetrinitramine | RDX | 8,750 | 1.76 |
| Cyclotetramethylenetetranitramine | HMX | 9,100 | 1.91 |
Sources: Detonation velocities and test densities for TNT, RDX, and HMX from reference nih.gov. Density for 1,1'-Oxybis(2,4,6-trinitrobenzene) from reference rsc.org.
The strategy of creating heat-resistant and insensitive explosives has also produced other notable compounds like 2,2′,4,4′,6,6′-hexanitrostilbene (HNS) and 5,5′-bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole) (TKX-55), which serve as additional points of comparison for advanced energetic materials. rsc.orgrsc.orgnih.gov
Detection and Forensic Analysis of 1,1 Oxybis 2,4,6 Trinitrobenzene Traces
Chromatographic Techniques (GC-MS, HPLC) for Identification and Quantification
Chromatographic methods are the cornerstone of forensic laboratory analysis for explosive residues, offering high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are particularly well-suited for the analysis of 1,1'-Oxybis(2,4,6-trinitrobenzene).
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scielo.sa.cr For the analysis of nitroaromatic compounds, GC-MS provides excellent sensitivity and is capable of identifying specific compounds from complex mixtures. scielo.sa.cr The thermal stability of 1,1'-Oxybis(2,4,6-trinitrobenzene) is a crucial factor for successful GC analysis. The use of a temperature-programmable injector can be beneficial for thermally labile explosives. vurup.sk Negative Chemical Ionization (NCI) is often employed in the MS detection of nitroaromatics as it enhances sensitivity for these electron-capturing compounds. scispec.co.th
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of explosives, including those that are thermally sensitive. cdc.gov For the analysis of nitroaromatic compounds, HPLC is often coupled with an ultraviolet (UV) detector, as the nitro groups provide strong chromophores. cdc.gov The choice of the mobile phase and column is critical for achieving good separation of the target analyte from other components in a sample. energetic-materials.org.cn HPLC methods have been developed for the quantification of various nitroaromatic compounds with detection limits in the low parts-per-million (ppm) range. cdc.gov
Table 1: Comparison of Chromatographic Techniques for 1,1'-Oxybis(2,4,6-trinitrobenzene) Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid mobile phase passing through a solid stationary phase. |
| Applicability | Suitable for thermally stable and volatile compounds. | Applicable to a wide range of compounds, including thermally labile ones. |
| Detector | Mass Spectrometer (often with Negative Chemical Ionization). | UV-Vis Detector is common for nitroaromatics. |
| Sensitivity | High, often in the picogram to nanogram range. vurup.sk | Good, typically in the nanogram to microgram range. |
| Selectivity | Very high due to mass fragmentation patterns. | Good, can be enhanced with selective detectors. |
| Sample Preparation | May require derivatization for less volatile compounds. | Generally straightforward, involves dissolving the sample in a suitable solvent. |
Advanced Spectroscopic Methods (Raman, IR, UV-Vis, Luminescence Quenching) for Trace Detection
Spectroscopic techniques offer rapid and often non-destructive methods for the detection of explosives. These methods are valuable for both laboratory and in-field applications.
Raman Spectroscopy: Raman spectroscopy provides a molecular fingerprint of a compound based on its vibrational modes. nicoletcz.cz Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variant of this technique that can detect trace amounts of explosives. nicoletcz.czresearchgate.net SERS has been successfully used to detect various nitroaromatic explosives at very low concentrations. rsc.org
UV-Vis Spectroscopy: The presence of multiple nitro groups on the aromatic rings of 1,1'-Oxybis(2,4,6-trinitrobenzene) results in strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. researchgate.net This property can be exploited for its detection and quantification. nih.govdtic.mil
Luminescence Quenching: This method relies on the ability of nitroaromatic compounds to quench the fluorescence of certain materials. nih.gov The electron-deficient nature of nitroaromatics facilitates an electron transfer process from the excited state of the fluorescent sensor, leading to a decrease in fluorescence intensity. nih.gov This technique is highly sensitive and can be used for the rapid detection of trace amounts of explosives. researchgate.netresearchgate.net Various fluorescent polymers and metal-organic frameworks (MOFs) have been developed as sensors for nitroaromatic compounds. nih.govchemrxiv.orgnih.gov
Table 2: Spectroscopic Methods for Trace Detection of Nitroaromatics
| Method | Principle | Advantages |
|---|---|---|
| Raman Spectroscopy (SERS) | Inelastic scattering of light enhanced by a nanostructured metallic surface. | High sensitivity and specificity, provides molecular fingerprint. nicoletcz.cz |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations. | Good for functional group identification, non-destructive. |
| UV-Vis Spectroscopy | Absorption of UV-visible light by chromophores in the molecule. | Simple, rapid, and suitable for quantification. researchgate.net |
| Luminescence Quenching | Decrease in fluorescence intensity of a sensor in the presence of the analyte. | Very high sensitivity, suitable for trace detection. nih.gov |
Development of Chemical Sensors and Biosensors for Field Applications
The development of portable and rapid detection systems is crucial for on-site screening of explosives. Chemical sensors and biosensors offer promising solutions for field applications.
Chemical Sensors: These devices typically consist of a sensing material that interacts with the target analyte, producing a measurable signal. nih.gov Materials like amino-functionalized carbon nanotubes and various polymers have been investigated for the detection of nitroaromatic explosives. nih.govresearchgate.net Electrochemical sensors, which measure changes in current or potential upon interaction with the explosive, are another important class of chemical sensors. mdpi.com
Biosensors: Biosensors utilize biological components, such as enzymes or antibodies, for the recognition of the target analyte. Recently, a biosensing platform using E. coli bacteria has been developed for the detection of dinitrotoluene (DNT), a byproduct of TNT. cfhu.org This approach, which results in a bioluminescent signal, demonstrates the potential of synthetic biology in creating highly sensitive and specific detectors for explosives. cfhu.orgnationaldefensemagazine.org Such technology could potentially be adapted for the detection of other nitroaromatic compounds.
Challenges in Forensic Analysis of Post-Detonation Residues
The analysis of post-detonation residues presents significant challenges for forensic investigators. The high temperatures and pressures of an explosion can lead to the decomposition and transformation of the original explosive material. nih.gov Identifying the original explosive from the complex mixture of residues requires sophisticated analytical techniques and careful interpretation of data. nih.govjetir.org
Key challenges include:
Low concentration of intact explosive: A significant portion of the explosive is consumed during the detonation, leaving only trace amounts of the unreacted material. cswab.org
Complex sample matrix: Post-blast debris is often a complex mixture of materials from the device and the surrounding environment, which can interfere with the analysis. nih.gov
Chemical transformations: The explosive can undergo various chemical reactions, forming a range of byproducts that may not be unique to the original material.
Sample collection: Proper and timely collection of samples from a blast scene is crucial for successful analysis. nih.gov
The morphology of post-blast explosive particles can sometimes provide initial clues about the type of explosive used. cswab.org However, confirmatory chemical analysis is always necessary.
Emerging Technologies for Enhanced Detection Sensitivity and Selectivity
Research into new technologies for explosives detection is continuously advancing, with a focus on improving sensitivity, selectivity, and speed.
Surface-Enhanced Raman Spectroscopy (SERS): As mentioned earlier, SERS is a powerful technique for trace detection. Photo-induced-enhanced Raman spectroscopy is a recent advancement that further increases the signal enhancement. cranfield.ac.uk
Ion Mobility Spectrometry (IMS): IMS is a rapid and sensitive technique for detecting vapor-phase residues of explosives and is widely used in security screening. core.ac.uk
Ambient Ionization Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) allow for the rapid analysis of samples in their native state without extensive sample preparation, which is highly advantageous for field applications.
Artificial Intelligence and Machine Learning (AI/ML): AI and ML are being integrated with analytical instruments, such as Raman spectrometers, to develop advanced detection algorithms. dhs.gov These technologies can help to identify new threats more quickly and improve the accuracy of detection systems. dhs.gov
Nanofluidic Sensors: Inspired by biological systems like olfactory sensory neurons, nanofluidic sensors are being developed for the ultrasensitive detection of explosives like 2,4,6-trinitrophenol (TNP) with extremely low detection limits. nih.gov These sensors offer a promising avenue for the development of highly sensitive and portable detection devices.
Future Directions and Emerging Research Avenues for 1,1 Oxybis 2,4,6 Trinitrobenzene
Design and Synthesis of Novel Derivatives and Analogs with Enhanced Performance Characteristics
A primary focus of current research is the rational design and synthesis of new derivatives and analogs of 1,1'-Oxybis(2,4,6-trinitrobenzene), also known by its synonym 2,2',4,4',6,6'-hexanitrodiphenyl ether (HNDPE). The objective is to create molecules with superior performance characteristics, including heightened thermal stability, reduced sensitivity to accidental ignition, and increased energy output.
One strategy involves the strategic modification of the HNDPE molecular structure. Researchers are investigating the replacement of the nitro groups with alternative energetic moieties or electron-withdrawing groups. These substitutions can fine-tune the electronic properties and crystal packing of the molecule, which are critical factors influencing its stability and energetic performance.
Another avenue of exploration is the synthesis of analogs where the central ether linkage is substituted with different bridging groups. This alteration can significantly impact the molecule's geometry and intermolecular forces, potentially leading to materials with enhanced properties. For example, incorporating a nitrogen-containing bridge could result in compounds with higher heats of formation and densities, contributing to greater explosive power.
Integration into Multi-Component Energetic Systems and Composites
The integration of 1,1'-Oxybis(2,4,6-trinitrobenzene) into multi-component energetic systems is a key strategy for developing advanced formulations with tailored properties. Its favorable characteristics, such as a relatively low melting point and good thermal stability, make it an excellent candidate for use as a melt-castable binder or as an energetic ingredient in polymer-bonded explosives (PBXs).
In PBX formulations, particles of HNDPE are dispersed within a polymer matrix. The selection of the binder is crucial and is based on its mechanical strength, compatibility with HNDPE, and its own energetic properties. The goal is to create a composite material that is highly insensitive to accidental detonation while delivering a powerful explosive output upon initiation.
Eutectic mixtures containing HNDPE are also under investigation. A eutectic system is a blend of two or more substances that melts and solidifies at a single temperature that is lower than the individual melting points of the components. By creating eutectic mixtures of HNDPE with other high explosives, it is possible to produce formulations with significantly lower melting points. This simplifies the melt-casting process and reduces the risk of thermal decomposition during manufacturing.
Advanced Manufacturing Processes for Energetic Formulations
The development of advanced manufacturing processes is critical for the safe and efficient production of energetic formulations containing 1,1'-Oxybis(2,4,6-trinitrobenzene). Traditional methods for manufacturing explosives often involve hazardous solvents and processes. Modern approaches aim to mitigate these risks and improve the quality and consistency of the final product.
Resonant acoustic mixing (RAM) is a promising advanced manufacturing technique for HNDPE-based formulations. This non-contact mixing technology utilizes low-frequency, high-intensity sound waves to fluidize and blend powders. RAM offers several advantages over conventional mixing methods, including faster mixing times, improved mixture uniformity, and a reduced risk of accidental initiation from friction or impact.
Additive manufacturing, or 3D printing, is another revolutionary technology being explored for fabricating energetic components. For melt-castable formulations based on HNDPE, 3D printing could enable the creation of complex shapes and graded-density parts, potentially leading to enhanced performance and novel applications.
Multiscale Modeling and Simulation of 1,1'-Oxybis(2,4,6-trinitrobenzene) Behavior
Multiscale modeling and simulation are indispensable tools for understanding and predicting the behavior of 1,1'-Oxybis(2,4,6-trinitrobenzene) across various scales, from the molecular to the macroscopic level. This computational approach is vital for the rational design of new energetic materials and for ensuring the safety and reliability of existing ones.
At the molecular level, quantum mechanics methods such as Density Functional Theory (DFT) are employed to study the electronic structure, geometry, and vibrational frequencies of the HNDPE molecule. These calculations provide fundamental insights into the molecule's stability, reactivity, and energetic properties. They can also predict bond dissociation energies, which are crucial for understanding the initial steps of decomposition.
Molecular dynamics (MD) simulations are used to investigate the behavior of HNDPE at the mesoscale. These simulations track the movement of individual atoms and molecules over time, providing information about the material's crystal structure, phase transitions, and mechanical properties.
At the macroscopic level, continuum mechanics models are used to simulate the performance of HNDPE-based explosives in real-world scenarios. These models utilize material properties derived from experiments or smaller-scale simulations to predict detonation velocity, pressure, and other performance parameters.
Role in the Development of Next-Generation Insensitive High Explosives and Propellants
1,1'-Oxybis(2,4,6-trinitrobenzene) is a key component in the development of the next generation of insensitive high explosives (IHEs) and propellants. IHEs are specifically designed to be extremely difficult to detonate accidentally by factors such as fire, impact, or friction, while still delivering high performance when intentionally initiated. The combination of high energy content, good thermal stability, and relatively low sensitivity makes HNDPE an attractive candidate for these applications.
A significant advantage of HNDPE is its potential as a melt-castable explosive. Melt-castable explosives are highly desirable because they can be easily and safely loaded into munitions by melting and pouring them into the desired form. The relatively low melting point of HNDPE, particularly when part of a eutectic mixture, allows for processing at lower temperatures, reducing the risk of accidental detonation during manufacturing.
Ongoing research is focused on further enhancing the insensitivity of HNDPE-based formulations. This includes the development of novel binders for PBXs, the use of co-crystals to stabilize the HNDPE molecule, and the optimization of manufacturing processes to minimize defects in the explosive charges. The ultimate aim is to develop a new generation of high-performance explosives and propellants that are significantly safer to handle, transport, and store than currently available materials.
Q & A
Q. What are the optimal synthetic routes for 1,1'-Oxybis(2,4,6-trinitrobenzene), and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nitration of a precursor such as diphenyl ether using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid premature decomposition. A two-step process is recommended: (1) partial nitration to intermediate nitro derivatives, followed by (2) exhaustive nitration at elevated temperatures (50–60°C) to achieve full substitution. Purity is confirmed via recrystallization in glacial acetic acid and analysis by HPLC (C18 column, acetonitrile/water mobile phase). Monitor for residual solvents and byproducts (e.g., picric acid) using GC-MS .
Q. How can the molecular structure and crystallinity of 1,1'-Oxybis(2,4,6-trinitrobenzene) be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles and nitro group orientations. For polycrystalline samples, synchrotron-based powder XRD (λ = 0.7–1.0 Å) provides high-resolution data on lattice parameters. Pair with FTIR (500–4000 cm⁻¹) to confirm nitro (─NO₂) stretching modes (~1530 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) and ether linkages (C─O─C, ~1250 cm⁻¹). Raman spectroscopy (785 nm laser) further distinguishes π-stacking interactions in the aromatic backbone .
Q. What thermal stability assessment methods are suitable for this compound?
- Methodological Answer : Perform differential scanning calorimetry (DSC) at 5°C/min under nitrogen to identify exothermic decomposition peaks. Complement with thermogravimetric analysis (TGA) to determine mass loss profiles. For advanced stability under stress, use in situ synchrotron small-angle X-ray scattering (SAXS) during thermal cycling (25–300°C) to monitor void formation and structural defects, as demonstrated in TATB-based explosives .
Advanced Research Questions
Q. How can detonation velocity (VOD) and performance parameters be computationally predicted?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate heat of formation (ΔHf) and crystal density. Pair with the Kamlet-Jacobs equations to estimate VOD and detonation pressure (PCJ). Validate against experimental data from cylinder tests or optically recorded particle velocity measurements. For reference, derivatives like 1,3,5-tris(2-nitroxyethylnitramino)-2,4,6-trinitrobenzene show VODs ~8650 m/s under similar methods .
Q. What advanced diagnostics resolve structural evolution under dynamic loading?
- Methodological Answer : Employ time-resolved X-ray diffraction (TRXRD) at synchrotron facilities (e.g., APS or ESRF) to capture lattice compression and shear effects during shock loading (5–25 GPa). Use photonic Doppler velocimetry (PDV) to correlate real-time strain rates with phase transitions. For nanoscale insights, pair with molecular dynamics (MD) simulations using ReaxFF force fields to model bond dissociation pathways .
Q. How can decomposition pathways and environmental persistence be analyzed?
- Methodological Answer : Conduct accelerated aging studies (70°C, 75% RH) with periodic sampling. Analyze degradation products via LC-QTOF-MS in negative ion mode, focusing on nitro-to-nitrite conversion and ether cleavage. For environmental fate, use soil microcosms spiked with ¹⁴C-labeled compound to track mineralization rates and bound residues. Computational toxicology tools (ECOSAR, EPI Suite) predict ecotoxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
